2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole
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Overview
Description
2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole is a complex organic compound that combines the structural features of both indole and benzimidazole. These two heterocyclic compounds are known for their significant biological activities and are commonly found in various natural products and pharmaceuticals. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole typically involves the reduction of corresponding indole derivatives. One common method is the reduction of polyfunctional 2-oxindoles using boron hydrides . This method allows for the chemoselective reduction of nitrile groups in the presence of amides, leading to the formation of 2,3-dihydroindole derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can yield different dihydroindole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Boron hydrides, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while reduction can produce various dihydroindole compounds.
Scientific Research Applications
2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways involved in diseases such as cancer and neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole and benzimidazole moieties allow it to bind to active sites and modulate the activity of these targets. This can lead to the inhibition of enzyme activity or the activation of receptor-mediated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroindole: Shares the indole moiety and exhibits similar biological activities.
Benzimidazole: Contains the benzimidazole structure and is known for its antimicrobial and antiparasitic properties.
Indole-3-acetic acid: An indole derivative with plant hormone activity.
Uniqueness
2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole is unique due to its combined indole and benzimidazole structures, which confer a broad range of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry and drug design.
Properties
CAS No. |
656257-41-9 |
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Molecular Formula |
C15H13N3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-[(2S)-2,3-dihydro-1H-indol-2-yl]-1H-benzimidazole |
InChI |
InChI=1S/C15H13N3/c1-2-6-11-10(5-1)9-14(16-11)15-17-12-7-3-4-8-13(12)18-15/h1-8,14,16H,9H2,(H,17,18)/t14-/m0/s1 |
InChI Key |
MBQDKUAKHRMNHR-AWEZNQCLSA-N |
Isomeric SMILES |
C1[C@H](NC2=CC=CC=C21)C3=NC4=CC=CC=C4N3 |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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